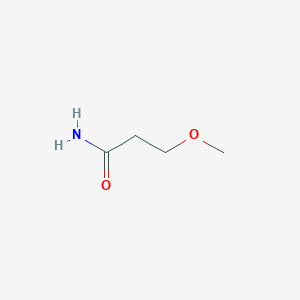

3-Methoxypropanamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXCLLWXDHBFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413418 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-67-2 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxypropanamide and Its Chiral Derivatives

Direct Synthesis Strategies of 3-Methoxypropanamide

The direct synthesis of this compound is most commonly achieved through the formation of the amide bond from suitable precursors. These methods focus on efficiency and the ready availability of starting materials.

Amidation Reactions from Precursors

The primary route to this compound involves the amidation of 3-methoxypropionic acid or its esters. The direct reaction of 3-methoxypropionic acid with an amine requires activation of the carboxylic acid, often through the use of coupling agents. acs.org A more common and efficient laboratory and industrial-scale approach is the aminolysis of 3-methoxypropionate esters, such as methyl 3-methoxypropionate. This reaction is typically carried out by treating the ester with ammonia (B1221849) or an appropriate amine.

Another viable precursor is 3-methoxypropionitrile. The hydrolysis of the nitrile group under either acidic or basic conditions can yield this compound. Enzymatic hydrolysis, employing nitrile hydratases, offers a milder and more selective alternative to chemical hydrolysis, which often requires harsh conditions that can affect other functional groups.

| Precursor | Reagents/Conditions | Product | Reference |

| 3-Methoxypropionic acid | Amine, Coupling Agents (e.g., EDC, HATU) | This compound | acs.org |

| Methyl 3-methoxypropionate | Ammonia or Amine | This compound | |

| 3-Methoxypropionitrile | Acid or Base Hydrolysis / Nitrile Hydratase | This compound |

Regioselective Introduction and Modification of the Methoxy (B1213986) Moiety

The regioselective introduction of the methoxy group at the 3-position is typically accomplished by starting with a precursor that already contains a hydroxyl group at this position, such as 3-hydroxypropanamide (B15828) or its derivatives. The O-methylation of the hydroxyl group can then be carried out using a methylating agent like methyl iodide in the presence of a base. For instance, in the synthesis of the anticonvulsant drug Lacosamide (B1674222), a chiral derivative of this compound, the hydroxyl group of a serine-derived precursor is methylated. acs.org

Alternatively, the synthesis can start from precursors where the methoxy group is already in place, such as 3-methoxypropionic acid or methyl 3-methoxypropionate, thus ensuring the correct regiochemistry from the outset. chemicalbook.comnih.gov Modification of the methoxy group itself, for example, through oxidation, can lead to the formation of an aldehyde or carboxylic acid, though this is a less common strategy for preparing this compound analogues. nih.gov

Enantioselective Synthesis of Chiral Compounds Incorporating the this compound Scaffold

The synthesis of enantiomerically pure compounds containing the this compound framework is of significant interest, particularly for pharmaceutical applications where stereochemistry is critical for biological activity.

Chiral Auxiliary Approaches and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgmdpi.com In the context of this compound derivatives, a chiral auxiliary can be attached to a prochiral precursor to direct the stereoselective formation of a new chiral center. For example, Evans oxazolidinone auxiliaries have been widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high diastereoselectivity. rsc.org After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. uni-greifswald.de Asymmetric hydrogenation is a powerful tool in this regard. For instance, the asymmetric hydrogenation of an appropriate unsaturated precursor using a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) can produce a chiral saturated product with high enantioselectivity. acs.orgnih.govajchem-b.comwikipedia.org This has been a key strategy in the industrial synthesis of chiral amines and related compounds.

Chemoenzymatic Synthetic Routes and Biocatalysis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally benign routes to chiral molecules. researchgate.netnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic alcohols and amines, which can be precursors to chiral this compound derivatives. whiterose.ac.ukresearchgate.net In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. mdpi.com

Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govnih.gov This has been achieved by combining a biocatalyst with a chemical racemization catalyst. For example, the chemoenzymatic DKR of primary amines has been performed using CAL-B in the presence of a radical racemizing agent. nih.gov Carboxylic acid reductases (CARs) have also been explored for their ability to catalyze amide bond formation, offering a biocatalytic route from carboxylic acids and amines. chemicalbook.com

Novel and Green Synthetic Approaches to this compound Analogues

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide synthesis. One such approach is the use of solvent-free reaction conditions. For instance, the synthesis of amides from a carboxylic acid and urea (B33335) has been achieved by simple trituration and direct heating in the presence of boric acid as a catalyst, eliminating the need for hazardous solvents. researchgate.netresearchgate.net

Principles of Atom Economy and Sustainable Reagent Utilization

The concept of atom economy, a core principle of green chemistry, is central to developing sustainable synthetic routes. acs.orgjocpr.com It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgskpharmteco.com Traditional amide synthesis methods, such as those using coupling reagents or converting carboxylic acids to acyl chlorides, often exhibit poor atom economy, generating significant stoichiometric byproducts. scispace.comnih.gov

To enhance sustainability in the synthesis of this compound, focus has shifted towards catalytic methods that minimize waste. sioc-journal.cnacs.org For instance, the direct condensation of a carboxylic acid (like 3-methoxypropanoic acid) and an amine is the most atom-economical route, theoretically producing only water as a byproduct. However, this reaction is often thermodynamically unfavorable and requires high temperatures.

Modern sustainable approaches include:

Catalytic Direct Amidation: The use of catalysts, such as boric acid or certain metal complexes, can facilitate the direct condensation of carboxylic acids and amines under milder conditions. scispace.comresearchgate.net These catalysts activate the carboxylic acid, enabling the reaction to proceed more efficiently and with a higher atom economy.

Enzymatic Synthesis: Biocatalysts, like Candida antarctica lipase B (CALB), can catalyze amidation reactions in anhydrous organic media. nih.gov This method offers high selectivity and operates under mild conditions, aligning well with green chemistry principles. nih.govnih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid-state, can significantly reduce waste and simplify purification. scispace.com A method involving the trituration of a carboxylic acid, urea, and a catalyst like boric acid followed by direct heating exemplifies this green approach. scispace.com

The choice of reagents and reaction type significantly influences the atom economy. Addition reactions, for example, are inherently more atom-economical than substitution reactions. numberanalytics.comrsc.org By prioritizing catalytic and solvent-free methods, the synthesis of this compound can be designed to be more environmentally benign. jocpr.com

Table 1: Comparison of Atom Economy in Different Amidation Strategies

| Amidation Method | Typical Reagents/Byproducts | Atom Economy Principle |

|---|---|---|

| Acid Chloride Route | Thionyl chloride (SOCl₂), amine hydrochloride | Low atom economy due to stoichiometric formation of SO₂ and HCl byproducts. scispace.com |

| Coupling Reagent Route | Carbodiimides (e.g., DCC), ureas | Low atom economy as the coupling reagent is converted into a stoichiometric byproduct. nih.gov |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods. mt.comvapourtec.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. labmanager.com This level of control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. labmanager.combeilstein-institut.de

For the synthesis of amides like this compound, flow chemistry offers several benefits:

Enhanced Safety and Control: Amide bond formation can be exothermic. Microreactors used in flow chemistry have a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, thus minimizing the risk of thermal runaways. beilstein-institut.ded-nb.info

Rapid Optimization: The continuous nature of flow systems allows for rapid screening of reaction conditions and optimization of product yield and purity. beilstein-institut.demdpi.com

Scalability: Scaling up a reaction in a flow system is often simpler than in batch processing; instead of using larger vessels, the reaction is simply run for a longer duration. vapourtec.com

A variety of amides have been successfully synthesized using flow chemistry, often employing microreactors. beilstein-institut.deresearchgate.net For example, aluminium-mediated amide bond formation has been adapted to a microreactor protocol, allowing for the rapid production of amides with reaction times as short as two minutes. beilstein-institut.de While specific applications for this compound are not extensively documented, the general principles and successes in amide synthesis suggest that flow chemistry is a highly suitable and advantageous method for its production. d-nb.inforesearchgate.net

Table 2: Advantages of Flow Chemistry vs. Batch Processing for Amide Synthesis

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Limited by vessel size, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. vapourtec.com |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes at any given time. beilstein-institut.ded-nb.info |

| Process Control | Less precise control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. labmanager.com |

| Scalability | Often requires re-optimization for different scales. | Scaled by extending run time, more straightforward. vapourtec.com |

| Reproducibility | Can have batch-to-batch variability. | High consistency and reproducibility. labmanager.com |

Mechanistic Investigations of Synthetic Pathways

Understanding the detailed mechanism of a reaction is crucial for its optimization and control. numberanalytics.com For the formation of this compound, mechanistic studies focus on identifying the key intermediates and transition states, as well as quantifying the kinetic and thermodynamic factors that govern the reaction rate and equilibrium.

Elucidation of Reaction Intermediates and Transition States

The formation of an amide bond, such as in this compound, typically proceeds through a series of steps involving intermediates and high-energy transition states. organicchemistrytutor.com The exact pathway can depend on the specific reactants and catalysts used.

From Esters (Aminolysis): The reaction of an ester (e.g., methyl 3-methoxypropanoate) with an amine proceeds through a neutral transition state where nucleophilic attack by the amine, displacement of the leaving group (alkoxide), and proton transfer occur. acs.org The reaction can be a two-step process involving a tetrahedral intermediate or a concerted pathway. acs.org Computational studies using Density Functional Theory (DFT) are powerful tools for mapping these energy landscapes. mdpi.comrsc.org For instance, DFT calculations on Ni/IPr-catalyzed amidation of esters show a mechanism involving oxidative addition, proton transfer, and reductive elimination steps. mdpi.comresearchgate.net

From Carboxylic Acids: When a carboxylic acid is activated, for example by a silane (B1218182) derivative, the mechanism can be complex. DFT studies suggest a favorable pathway involves the formation of an acyloxysilane intermediate, followed by a carboxylic-acid-assisted addition of the amine and a concerted proton transfer/amide formation step. rsc.org

Transition States vs. Intermediates: It is important to distinguish between a transition state and an intermediate. organicchemistrytutor.com An intermediate is a species that exists in a potential energy well—a valley on a reaction coordinate diagram—and can sometimes be isolated. A transition state represents a maximum on the potential energy surface—a hilltop—and is a fleeting arrangement of atoms that cannot be isolated. organicchemistrytutor.com For many amidation reactions, tetrahedral adducts are key intermediates. acs.org

Computational chemistry allows for the visualization and energy calculation of these transient species, providing deep insight into the reaction mechanism. nih.govrsc.org For example, in some cases, the inclusion of a single water molecule in the transition state can lower the activation energy by facilitating proton transfer. acs.org

Kinetic and Thermodynamic Parameters of Formation Reactions

The rate and feasibility of this compound synthesis are governed by kinetic and thermodynamic parameters.

Kinetics: Kinetics deals with the rate of the reaction. The rate is determined by the activation energy (Ea) of the rate-determining step—the slowest step in the reaction mechanism. hep.com.cn For the aminolysis of esters, the rate-determining step can change depending on the reaction conditions and the basicity of the amine. acs.orgnih.govrsc.org For instance, in the aminolysis of some sulfamate (B1201201) esters, a change from a bimolecular to a unimolecular rate-determining step is observed as the amine becomes more basic. nih.govrsc.org Kinetic studies often involve measuring pseudo-first-order rate constants (k_obsd) and determining second-order rate constants (k'₂) from plots of k_obsd versus amine concentration. nih.gov

| Brønsted Coefficient (β) | Measures the sensitivity of the reaction rate to the basicity of the catalyst or reactant. | Provides insight into the nature of the transition state, particularly the extent of proton transfer. nih.gov |

Chemical Reactivity and Mechanistic Studies of 3 Methoxypropanamide Transformations

Amide Functional Group Reactivity

The reactivity of the amide functional group in 3-Methoxypropanamide is central to its chemical profile. The delocalization of the nitrogen lone pair into the carbonyl group creates a stable, planar resonance structure, which dictates its behavior in various chemical transformations.

Hydrolytic Cleavage Mechanisms under Acidic and Basic Conditions

The amide bond of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-methoxypropanoic acid and ammonia (B1221849). However, these reactions typically require more forcing conditions compared to the hydrolysis of esters or acid chlorides due to the stability of the amide bond. libretexts.orglscollege.ac.in

Acid-Catalyzed Hydrolysis:

The general mechanism is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the amino group.

Elimination of ammonia.

Deprotonation to form the carboxylic acid.

Basic-Catalyzed Hydrolysis:

In a basic medium, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. lscollege.ac.in This intermediate then expels the amide ion (NH₂⁻) as the leaving group. Being a strong base, the amide ion immediately deprotonates the newly formed carboxylic acid to generate a carboxylate salt and ammonia. The reaction is effectively promoted by the base, which is consumed in the process. libretexts.org

The general mechanism involves:

Nucleophilic attack of the hydroxide ion.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Deprotonation of the carboxylic acid.

| Condition | Reactants | Products | Mechanism Highlights |

| Acidic | This compound, H₂O, H⁺ (catalyst) | 3-Methoxypropanoic acid, Ammonium ion (NH₄⁺) | Protonation of carbonyl oxygen increases electrophilicity. |

| Basic | This compound, OH⁻ | 3-Methoxypropanoate, Ammonia (NH₃) | Direct nucleophilic attack by hydroxide ion. |

Reduction Pathways to Amine Derivatives

Amides can be reduced to amines using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). libretexts.orgjove.com The reduction of this compound results in the conversion of the carbonyl group into a methylene (B1212753) group (CH₂), yielding 3-methoxypropan-1-amine. ontosight.ai

The mechanism of amide reduction by LiAlH₄ is distinct from that of other carboxylic acid derivatives. chemistrysteps.com It involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgjove.com The oxygen atom then coordinates to the aluminum, forming a good leaving group. Subsequent elimination of an aluminate species generates an iminium ion, which is then attacked by a second hydride equivalent to furnish the final amine product. libretexts.orgjove.comyoutube.com

Reaction Scheme: this compound + LiAlH₄ → 3-Methoxypropan-1-amine

| Reducing Agent | Substrate | Product | Key Mechanistic Feature |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 3-Methoxypropan-1-amine | Formation of an iminium ion intermediate. libretexts.orgjove.com |

Nucleophilic Acyl Substitution Reactions and Acylating Agent Interactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comalchem.ie However, amides are the least reactive among these derivatives due to the electron-donating effect of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. lscollege.ac.in Consequently, this compound is a poor acylating agent under normal conditions.

For this compound to act as an effective acylating agent, the amide bond must first be activated. This can be achieved by introducing electron-withdrawing groups on the nitrogen atom, which decreases the amide resonance and increases the reactivity of the carbonyl group. nih.gov For instance, N-acyl or N-sulfonyl derivatives of amides are significantly more reactive acylating agents. nih.gov

Conversely, the nitrogen of an amide can act as a nucleophile, but its nucleophilicity is significantly diminished due to resonance. Reactions where the amide nitrogen of this compound would act as a nucleophile are generally unfavorable compared to reactions at the carbonyl oxygen.

Influence of Amide Resonance and Planarity on Reactivity

The chemical properties of the amide group in this compound are profoundly influenced by resonance and the resulting planar geometry. The delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system gives the C-N bond partial double bond character. fiveable.me

This resonance has several key consequences:

Stability: It imparts significant thermodynamic stability to the amide bond, with a resonance energy of approximately 15–20 kcal/mol for planar amides. nih.gov This stability is the reason amides are relatively unreactive compared to other carbonyl compounds. fiveable.me

Planarity: The partial double bond character forces the six atoms of the amide group (O, C, N, H, H, and the adjacent carbon) to lie in a single plane. fiveable.me This planarity is crucial for maximal orbital overlap and resonance stabilization.

Reduced Reactivity: The electron donation from nitrogen reduces the electrophilic character of the carbonyl carbon, making it less susceptible to nucleophilic attack. fiveable.me

Any distortion that forces the amide bond out of planarity, such as in strained cyclic systems (twisted amides), reduces the resonance stabilization and dramatically increases the reactivity of the amide bond, making it more "ketone-like". nih.govrsc.orgacs.org While this compound is an acyclic and unstrained amide that adopts a planar conformation, understanding this principle is key to appreciating its inherent stability.

Ether Functional Group Reactivity

The methoxy (B1213986) group (-OCH₃) in this compound introduces a second reactive site into the molecule, albeit one that is generally less reactive than the amide.

Cleavage Reactions with Strong Acids

The ether linkage in this compound can be cleaved under harsh conditions using strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comcommonorganicchemistry.com

The mechanism of ether cleavage with strong Brønsted acids begins with the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.comtransformationtutoring.comyoutube.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent carbon atom. Since the methoxy group in this compound is attached to a primary carbon, this cleavage proceeds via an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.comnih.gov

Reaction Scheme: this compound + HBr (excess) → 3-Bromopropanamide + Methanol (B129727)

If an excess of the hydrohalic acid is used, the initially formed methanol can be further converted to a methyl halide. libretexts.org

| Reagent | Substrate | Products | Mechanism |

| HBr or HI | This compound | 3-Halopropanamide, Methanol | Sₙ2 |

| BBr₃ | This compound | 3-Hydroxypropanamide (B15828) (after workup) | Lewis acid-assisted cleavage chem-station.com |

This comprehensive analysis highlights the dual-functional nature of this compound, with its reactivity profile being a composite of well-established amide and ether chemistries.

Lewis Basic Properties of the Ether Oxygen

Ethers are known to act as Lewis bases due to the presence of lone pairs of electrons on the oxygen atom, allowing them to donate an electron pair to a Lewis acid. irb.hrrsc.orgnih.govmdpi.com In this compound, the ether oxygen possesses these lone pairs and can thus exhibit Lewis basicity. This property allows the ether oxygen to coordinate with Lewis acids, such as boron trifluoride or the magnesium center in Grignard reagents. rsc.org

The basicity of ethers is generally lower than that of alcohols because the oxygen atom is situated between two alkyl groups. irb.hr In the case of this compound, the electron-withdrawing effect of the nearby amide group is expected to further reduce the Lewis basicity of the ether oxygen compared to simple dialkyl ethers. The lone pairs on the ether oxygen are less available for donation to a Lewis acid due to this inductive effect. uni-frankfurt.de

Computational studies on bifunctional molecules containing both ether and other functional groups can provide insights into the relative basicity of different sites. irb.hrscholaris.camdpi.com For instance, computational analysis of protonation equilibria can help determine the most likely site of protonation in a molecule with multiple basic centers. irb.hrnih.govmdpi.comchemrxiv.orgarxiv.org In this compound, while the amide oxygen also possesses lone pairs, the ether oxygen represents a potential site for interaction with Lewis acidic reagents. The precise basicity and the preferred site of Lewis acid coordination would depend on the specific reaction conditions and the nature of the Lewis acid involved.

Interplay of Amide and Ether Functionalities in Complex Reaction Systems

The presence of both an amide and an ether group on the same carbon chain in this compound leads to complex reactivity, where the two functionalities can influence each other's behavior. A notable example of this interplay is observed in the amination of β-methoxy amides, a reaction that has been studied for N-substituted derivatives of this compound. rsc.orgnih.govrsc.orgresearchgate.netrsc.org

Research by Zhao et al. (2020) has demonstrated an efficient method for the amination of β-methoxy amides, such as 3-methoxy-N-phenylpropanamide, using lithium chloride. rsc.orgnih.govrsc.orgresearchgate.net The proposed mechanism involves a LiCl-promoted elimination of the methoxy group to form an α,β-unsaturated amide intermediate. This is followed by a Michael addition of an amine to the intermediate, resulting in the formation of a β-amino amide. rsc.orgnih.govrsc.orgresearchgate.net

This reaction pathway highlights the cooperative role of the amide and ether groups. The amide functionality is crucial for the initial chelation with the lithium cation, which facilitates the elimination of the methoxy group. rsc.orgnih.gov The ether group, in turn, acts as a leaving group in this elimination step. The reaction demonstrates that the β-methoxy group can be transformed into other functional groups through an elimination-addition sequence, showcasing the synthetic utility of the combined functionalities in this compound and its derivatives.

Derivatization and Functionalization Strategies of this compound Scaffolds

The this compound core structure serves as a versatile scaffold for the synthesis of more complex molecules through various derivatization and functionalization reactions. scispace.com These transformations can target the propanamide carbon chain or the amide nitrogen, allowing for the introduction of diverse structural motifs.

Substitution Reactions on the Propanamide Carbon Chain

Substitution reactions on the propanamide carbon chain of this compound can be achieved through the elimination-addition mechanism described previously. The key to this transformation is the lability of the methoxy group in the β-position relative to the amide carbonyl.

The LiCl-promoted reaction with amines provides a clear example of a substitution at the β-carbon. rsc.orgnih.govrsc.orgresearchgate.net This process effectively replaces the methoxy group with an amino group. The reaction conditions and the nature of the nucleophile can be varied to introduce other functionalities at this position.

Below is a table summarizing the reaction of 3-methoxy-N-phenylpropanamide with various amines as reported by Zhao et al. (2020), which serves as a model for the reactivity of the this compound scaffold.

| Amine Nucleophile | Product | Yield (%) |

| Piperidine | 3-(Piperidin-1-yl)-N-phenylpropanamide | 70 |

| Pyrrolidine | N-Phenyl-3-(pyrrolidin-1-yl)propanamide | 75 |

| Morpholine | 3-Morpholino-N-phenylpropanamide | 77 |

| n-Butylamine | 3-(Butylamino)-N-phenylpropanamide | 72 |

Data sourced from Zhao et al. (2020). rsc.org

This methodology provides a powerful tool for the synthesis of a variety of β-functionalized propanamides starting from the this compound framework.

Alkylation and Acylation of the Amide Nitrogen

The primary amide nitrogen in this compound is a nucleophilic center and can undergo alkylation and acylation reactions to furnish N-substituted derivatives. These reactions are fundamental in organic synthesis for the construction of more complex amide-containing molecules.

N-Alkylation: The alkylation of primary amides can be achieved using various alkylating agents, often in the presence of a base to deprotonate the amide nitrogen and enhance its nucleophilicity. researchgate.netnih.govresearchgate.net Common alkylating agents include alkyl halides and alcohols. The use of alcohols in N-alkylation reactions is considered a green chemistry approach as it generates water as the only byproduct. researchgate.netrsc.org Catalytic systems, including those based on nickel, have been developed for the reductive N-alkylation of primary amides with aldehydes in the presence of hydrogen. researchgate.net

N-Acylation: Primary amides can be acylated to form imides. This transformation typically requires an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. researchgate.netrsc.org The reaction can be catalyzed by acids, such as sulfuric acid, particularly when using anhydrides. rsc.org More recent methods involve the use of aldehydes as acylating agents under oxidative conditions, catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net These methods provide efficient routes to a variety of imide compounds, including N-sulfonylcarboxamides and dicarboxyimides. researchgate.net

The table below summarizes general methods for the N-alkylation and N-acylation of primary amides, which are applicable to this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alcohol, Catalyst (e.g., Ni, Ru, Co), Base | N-Alkyl amide |

| N-Alkylation | Aldehyde, H₂, Ni-nanoparticle catalyst | N-Alkyl amide |

| N-Acylation | Acid Anhydride, H₂SO₄ | Imide |

| N-Acylation | Aldehyde, N-Heterocyclic Carbene (NHC) catalyst, Oxidant | Imide |

This table provides a summary of general methodologies and is not based on specific experimental data for this compound.

Advanced Spectroscopic and Chromatographic Characterization of 3 Methoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 3-Methoxypropanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group identity.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the methoxy (B1213986) group, the two methylene (B1212753) groups, and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and carbonyl groups. Methoxy groups typically show a singlet peak in the ¹H NMR spectrum around 3.3 ppm. acdlabs.com The protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon of the methoxy group generally appears in the range of 50-65 ppm. acdlabs.comresearchgate.net The carbonyl carbon of the amide is the most deshielded, appearing significantly downfield.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.3 | Singlet | 3H |

| -CH₂-O- | ~3.6 | Triplet | 2H |

| -CH₂-C=O | ~2.4 | Triplet | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C=O | ~175 |

| -CH₂-O- | ~70 |

| -OCH₃ | ~59 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org In this compound, a key cross-peak would be observed between the methylene protons at C2 (~2.4 ppm) and the methylene protons at C3 (~3.6 ppm), confirming the ethyl backbone of the propanamide structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link the proton signals to their respective carbon signals: the signal at ~2.4 ppm to the C2 carbon, the signal at ~3.6 ppm to the C3 carbon, and the methoxy proton signal at ~3.3 ppm to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edunumberanalytics.com It is particularly valuable for identifying quaternary carbons and piecing together molecular fragments. For this compound, critical HMBC correlations would include:

A three-bond correlation from the methoxy protons (-OCH₃) to the C3 carbon.

Two-bond and three-bond correlations from the C2 protons to the carbonyl carbon (C1) and the C3 carbon, respectively.

Correlations from the amide protons (-NH₂) to the carbonyl carbon (C1). These correlations, taken together, unambiguously confirm the complete bonding framework of the molecule. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound. For this compound (C₄H₉NO₂), the theoretical exact mass can be calculated. HRMS analysis would be used to confirm this exact mass, thereby verifying the molecular formula and distinguishing it from any isomers or compounds with the same nominal mass. bioanalysis-zone.comnih.gov

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₄H₉NO₂ | [M+H]⁺ | 104.0706 |

Liquid Chromatography-Mass Spectrometry (LC-MS/TOF, MSn) for Impurity Profiling and Degradation Product Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for separating and identifying impurities and degradation products in pharmaceutical substances. numberanalytics.comscirp.orgresearchgate.net Techniques like Time-of-Flight (TOF) provide high-resolution mass data, while multi-stage mass spectrometry (MSn) helps in elucidating the structure of the separated components through fragmentation analysis. researchgate.net

For this compound, potential process-related impurities could include unreacted starting materials or by-products from the synthesis. derpharmachemica.com The primary degradation pathway for amides is hydrolysis under acidic or basic conditions. smolecule.comrjpbcs.com This would break the amide bond to yield 3-methoxypropanoic acid and ammonia (B1221849). LC-MS would be the ideal technique to detect and identify this acidic degradant, separating it from the parent compound and confirming its identity by its unique mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. uobabylon.edu.iq The IR spectrum of this compound would exhibit distinct peaks corresponding to its primary amide and ether functionalities.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Asymmetric & Symmetric Stretch | 3350 and 3180 | Medium-Strong |

| C-H (Alkyl) | Stretch | 2950-2850 | Medium |

| C=O (Amide I) | Stretch | ~1650 | Strong |

| N-H (Amide II) | Bend | ~1620 | Medium-Strong |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxypropanoic acid |

| (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) |

| (R)-2-amino-N-benzyl-3-methoxypropanamide |

| N-([1,1'-biphenyl]-4-ylmethyl)-3-methoxypropanamide |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is extensively utilized for the quality control of pharmaceutical compounds. For derivatives of this compound, it ensures that the final product meets stringent purity requirements by separating the main component from any impurities and degradation products.

Reverse-Phase HPLC Methodologies

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound derivatives due to its efficacy in separating compounds with moderate to low polarity. researchgate.net Stability-indicating RP-HPLC methods have been developed to quantify these compounds in the presence of their degradation products, which is essential for stability testing. rjpbcs.com

Several studies have optimized RP-HPLC methods for the quantitative analysis of (R)-2-acetamido-N-benzyl-3-methoxypropanamide and its related substances. These methods typically employ a C8 or C18 stationary phase. researchgate.netscholarsresearchlibrary.comderpharmachemica.com The mobile phase often consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjpbcs.comresearchgate.netrasayanjournal.co.in Detection is commonly performed using a UV detector at wavelengths around 210 nm or 215 nm. rjpbcs.comscholarsresearchlibrary.comrasayanjournal.co.in The selection of a C18 column with a mobile phase of phosphate buffer and acetonitrile has been shown to provide good peak shape and separation from impurities. rjpbcs.comresearchgate.net Gradient elution is sometimes employed to effectively separate a wide range of impurities within a reasonable run time. scholarsresearchlibrary.com

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Hypersil BDS C18 (250 x 4.6mm, 5µm) | 0.01M Potassium Phosphate (pH 4.0) : Acetonitrile (30:70 v/v) | 1.0 mL/min | UV at 215 nm | rjpbcs.com |

| Develosil ODS HG-5 (150 x 4.6mm, 5µm) | Sodium Dihydrogen Phosphate Monohydrate buffer (pH 3.0) : Acetonitrile (700:300 v/v) | 1.0 mL/min | UV at 210 nm | rasayanjournal.co.in |

| Waters Symmetry C8 (250 x 4.6mm, 5µ) | Buffer A: Phosphate Buffer Buffer B: Acetonitrile (Gradient elution) | Not Specified | UV at 210 nm | scholarsresearchlibrary.com |

| HSS C18 (100 x 2.1mm, 1.8µm) | 0.01M Monobasic Potassium Phosphate (pH 2.0) : Acetonitrile (85:15 v/v) | 0.7 mL/min | UV at 210 nm | derpharmachemica.com |

Chiral HPLC for Enantiomeric Purity Determination of Chiral Derivatives

For chiral molecules derived from this compound, such as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, determining the enantiomeric purity is critical because different enantiomers can have distinct biological activities. longdom.org The (R)-enantiomer of this derivative is the pharmacologically active component, while the (S)-enantiomer is considered inactive. researchgate.netmdpi.com Therefore, developing precise chiral HPLC methods to separate and quantify these enantiomers is a regulatory requirement. longdom.org

Normal-phase liquid chromatography is often employed for chiral separations. longdom.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers. longdom.orgresearchgate.netmdpi.com For instance, a method using a Chiralpak IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate), has demonstrated superior resolution between the (R)- and (S)-enantiomers. longdom.org Another approach utilized a Regis Pack column with 100% ethanol (B145695) as the mobile phase to achieve separation. researchgate.netrasayanjournal.co.in Nano-liquid chromatography using an amylose-based CSP has also been successfully applied for the enantiomeric separation of these compounds. mdpi.com

| Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Chiralpak IC (Cellulose tris(3,5-Dichlorophenylcarbamate)) (25 x 4.6mm, 5µm) | n-Hexane : Ethanol (85:15 v/v) | 1.0 mL/min | UV at 210 nm | longdom.org |

| Regis Pack (250 x 4.6mm, 5µm) | 100% Ethanol | 1.0 mL/min | UV at 210 nm | researchgate.netrasayanjournal.co.in |

| Chiralcel OD-H (250 x 4.6mm, 5µm) | n-Hexane : Ethanol : Isopropyl alcohol : Trifluoroacetic acid (72:6:0.08 v/v/v/v) | 0.5 mL/min | UV at 210 nm | ijprs.com |

| Amylose tris(3,5-dimethylphenylcarbamate) (Capillary column) | n-Hexane / 2-propanol (80/20 v/v) | Not specified (Nano-LC) | Not specified | mdpi.com |

Computational Chemistry and Theoretical Modeling of 3 Methoxypropanamide

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are pivotal in elucidating the electronic structure and bonding nature of 3-Methoxypropanamide. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and to understand the distribution of electrons within the molecule. acs.org

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org For molecules analogous to this compound, DFT calculations, often using basis sets like 6-311++G(d,p), have been instrumental in determining this gap, which indicates the energy required for electronic excitation. acs.org A larger gap generally implies higher stability.

The following table illustrates the type of data obtained from quantum mechanical calculations for a molecule structurally related to this compound, which would be analogous for this compound itself.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Represents the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 6.4 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. acs.org |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, arising from the electronegativity differences of its atoms. |

| NBO Stabilization Energies | 0.5 - 5 kcal/mol | Quantifies the strength of intramolecular charge transfer and hyperconjugative interactions. acs.org |

Reaction Pathway Elucidation using Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions. For this compound, a primary reaction of interest is the hydrolysis of the amide bond, a fundamental process in organic chemistry and biology. DFT can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov

The base-catalyzed hydrolysis of amides, for instance, is understood to proceed through a multi-step mechanism. This typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.gov This intermediate can then undergo conformational changes and subsequent breakdown to yield the carboxylate and amine products. acs.org DFT calculations allow for the determination of the activation energy barriers for each step of this process. nih.gov The step with the highest energy barrier is the rate-determining step of the reaction.

Computational studies on similar amides have shown that the nature of the substituents on the amide nitrogen and the acyl carbon can significantly influence the activation barriers. nih.gov For this compound, the methoxy (B1213986) group's electronic effects would be a key factor in its hydrolysis reactivity. DFT studies would elucidate how this group stabilizes or destabilizes the transition states along the reaction pathway.

Below is an illustrative table of the kind of data that would be generated from a DFT study of the hydrolysis of this compound.

| Reaction Step | Calculated Activation Energy (kcal/mol) (Illustrative) | Description |

| Formation of Tetrahedral Intermediate | 22.5 | The energy barrier for the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. nih.gov |

| Conformational Isomerization of Intermediate | 5.2 | The energy required for the rotation around bonds in the intermediate to reach a more favorable conformation for breakdown. acs.org |

| Breakdown of Intermediate to Products | 15.8 | The energy barrier for the cleavage of the carbon-nitrogen bond. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a powerful means to explore the conformational landscape of flexible molecules like this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the dynamics of their interconversion. rsc.org

For this compound, key conformational degrees of freedom include the rotation around the C-C, C-N, and C-O single bonds. The methoxy group, in particular, can exhibit rotational motion, and the energy barrier for this rotation can be determined from computational studies. nih.govacs.org Similarly, the flexibility of the propanamide backbone can be analyzed by monitoring the dihedral angles along the chain.

MD simulations, often performed in a simulated solvent environment to mimic real-world conditions, can identify the most stable conformers and the relative populations of different conformational states. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The results of these simulations can be visualized through trajectory analysis and quantified by calculating properties such as root-mean-square deviation (RMSD) and radial distribution functions.

An illustrative data table from a conformational analysis of this compound is presented below.

| Dihedral Angle | Rotational Barrier (kcal/mol) (Illustrative) | Most Stable Conformation (degrees) (Illustrative) | Description |

| C-C-C-N | 3.8 | 180 (anti) | Rotation around the central carbon-carbon bond of the propane (B168953) backbone. |

| C-O-C-C | 2.5 | 180 (anti) | Rotation of the methoxy group relative to the carbon backbone. acs.org |

| O=C-N-H | 20.1 | 180 (trans) | Rotation around the amide bond, which has a high barrier due to partial double bond character. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, key spectroscopic techniques include vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. acs.org These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. The Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion of different functional groups. acs.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. rsc.org By comparing the calculated chemical shifts with the experimental spectrum, one can confirm the molecular structure and assign the peaks to specific nuclei.

The following table shows an example of how calculated and experimental spectroscopic data for a molecule like this compound would be compared.

| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

| FT-IR (cm⁻¹) | 3450 | 3445 | N-H stretching vibration of the amide group. |

| FT-IR (cm⁻¹) | 1680 | 1675 | C=O stretching vibration (Amide I band). |

| FT-IR (cm⁻¹) | 1115 | 1110 | C-O-C stretching vibration of the methoxy group. |

| ¹³C NMR (ppm) | 175.2 | 174.8 | Carbonyl carbon of the amide group. |

| ¹H NMR (ppm) | 3.35 | 3.32 | Protons of the methoxy group. |

Understanding Intermolecular and Intramolecular Interactions through Computational Methods

Computational methods provide deep insights into the non-covalent interactions that govern the structure and properties of this compound. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecularly, hydrogen bonds can form between the amide hydrogen and the methoxy oxygen, or between the carbonyl oxygen and hydrogens on the carbon backbone. The strength of these interactions can be quantified using NBO analysis, which calculates the stabilization energy associated with the charge transfer between the donor and acceptor orbitals. acs.org The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to characterize these interactions by analyzing the topology of the electron density. nih.gov

Intermolecularly, this compound can form hydrogen bonds with neighboring molecules, with the amide group acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial in determining the crystal packing of the solid state and the solvation properties in a liquid phase. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these intermolecular contacts in a crystal structure. acs.org By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the regions of the molecule involved in strong intermolecular interactions.

An illustrative table summarizing the types of interactions that would be studied for this compound is provided below.

| Type of Interaction | Method of Analysis | Key Findings (Illustrative) |

| Intramolecular H-Bond | NBO, QTAIM | A weak hydrogen bond between the amide N-H and the methoxy oxygen, leading to a more compact conformation. acs.org |

| Intermolecular H-Bond | Hirshfeld Surface | Strong hydrogen bonding between the N-H of one molecule and the C=O of another, forming chains or dimers in the solid state. acs.org |

| van der Waals Interactions | MD Simulations | Dispersive forces contributing to the overall packing efficiency in the condensed phase. |

| Dipole-Dipole Interactions | DFT | Alignment of molecular dipoles in the condensed phase, influencing bulk properties like boiling point. |

Applications and Research Utility in Advanced Organic Synthesis

Role as a Core Building Block in the Synthesis of Nitrogen- and Oxygen-Containing Organic Scaffolds

3-Methoxypropanamide is a fundamental starting material for constructing more complex nitrogen- and oxygen-containing organic scaffolds. These scaffolds are crucial in the development of new pharmaceuticals and other specialty chemicals. ontosight.ai The compound's structure allows for various chemical reactions, making it a versatile intermediate in the synthesis of a diverse range of organic compounds. cymitquimica.com

One notable application is in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. beilstein-journals.org For instance, derivatives of this compound can be used to create complex heterocyclic systems that form the core of various therapeutic agents. The amide functional group can be transformed into an amine, which can then participate in cyclization reactions to form rings containing nitrogen. ontosight.ai

Furthermore, the methoxy (B1213986) group in this compound can act as a leaving group in certain reactions, facilitating the introduction of other functional groups and the construction of diverse molecular architectures. rsc.org This reactivity is particularly useful in the synthesis of substituted organic scaffolds where precise control over the placement of functional groups is essential.

The versatility of this compound as a building block is highlighted by its use in the synthesis of various complex molecules. For example, it has been employed in the synthesis of lacosamide (B1674222), an antiepileptic drug, where the this compound core is a key structural feature. beilstein-journals.orgbeilstein-journals.org This underscores the compound's importance in accessing biologically relevant chemical space.

The ability to generate diverse libraries of compounds from a common starting material is a key strategy in modern drug discovery. This compound, with its adaptable chemical nature, fits well into this paradigm, providing a reliable foundation for the synthesis of novel nitrogen- and oxygen-containing organic scaffolds.

Precursor for Enantiopure Amino Acid Derivatives

Unnatural amino acids are critical components in medicinal chemistry, offering chirality and dense functionality to drug-like compounds. bioascent.com this compound serves as a key precursor in the synthesis of enantiopure amino acid derivatives, which are essential building blocks for many pharmaceuticals. researchgate.net The ability to synthesize specific stereoisomers is crucial, as the biological activity of a drug can be highly dependent on its stereochemistry.

One of the most significant applications of this compound in this area is in the synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropanamide, also known as lacosamide. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The synthesis of lacosamide often starts from D-serine, which is converted through several steps into the desired enantiomerically pure product. jocpr.comgoogle.com The 3-methoxy group is a key feature of the final molecule and is introduced early in the synthetic sequence.

The synthesis of enantiopure amino acid derivatives from this compound often involves stereoselective reactions that control the configuration of the chiral centers. nih.gov For example, methods have been developed to introduce substituents at the 3-oxy position with high enantiomeric purity, allowing for the exploration of structure-activity relationships. nih.gov

The development of robust and scalable methods for the synthesis of enantiopure amino acid derivatives is an active area of research. rsc.org this compound and its derivatives are valuable starting materials in this endeavor, providing a reliable platform for the construction of these important molecules. nih.gov The use of this compound as a precursor allows for the efficient production of enantiomerically pure compounds, which is essential for the development of safe and effective drugs. researchgate.net

| Precursor | Target Amino Acid Derivative | Key Transformation | Reference |

| D-Serine | (R)-2-acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) | O-methylation, amidation, acetylation | jocpr.comgoogle.com |

| N-acetyl aziridine (B145994) (R)-32 | 3-oxy–substituted (R)-4 derivatives | Ring-opening with various nucleophiles | nih.gov |

| α,β-unsaturated carbonyl compounds | β-amino acid derivatives | CuH-catalyzed hydroamination | nih.gov |

| D-serine | (R)-2-N-Boc-amino-3-methoxypropanoic acid | O-methylation | google.com |

Development of Novel Reagents and Catalysts Utilizing this compound Frameworks

The this compound framework has been utilized in the development of novel reagents and catalysts for organic synthesis. The unique combination of functional groups in this molecule allows for its incorporation into more complex structures that can act as catalysts or reagents in a variety of chemical transformations.

For instance, derivatives of this compound have been explored as ligands for metal-catalyzed reactions. The amide and methoxy groups can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst. This approach has been used to develop new catalytic systems for a range of reactions, including cross-coupling and amination reactions.

In one study, N-methoxyamides, which can be derived from this compound, were used in a copper-catalyzed electrophilic amidation of aryltrifluoroborates. researchgate.net This reaction provides a new method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. The use of N-methoxyamides as reagents in this transformation highlights the potential of the this compound framework in the development of new synthetic methods.

Furthermore, the this compound scaffold has been incorporated into more complex molecules designed to act as catalysts for specific reactions. For example, chiral catalysts derived from this compound could be used to control the stereochemistry of a reaction, leading to the synthesis of enantiomerically pure products. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

The development of new reagents and catalysts is a key area of research in organic chemistry, and the this compound framework provides a versatile platform for the design of new molecules with unique reactivity. The ability to fine-tune the structure of these molecules allows for the optimization of their performance in a variety of chemical transformations.

Optimization of Industrial Synthetic Processes (from a chemical perspective)

From a chemical perspective, this compound and its derivatives have been central to the optimization of industrial synthetic processes, particularly in the pharmaceutical sector. ontosight.ai The focus of this optimization is often on improving efficiency, reducing waste, and ensuring the synthesis of high-purity products.

A prime example is the industrial synthesis of lacosamide. jocpr.com Various synthetic routes have been developed to produce this drug on a large scale, and many of these routes utilize this compound or a closely related intermediate. google.com The optimization of these processes has involved exploring different reagents, catalysts, and reaction conditions to maximize yield and minimize the formation of impurities. researchgate.net

One key aspect of process optimization is the use of efficient and selective reactions. For instance, the O-methylation of a precursor to introduce the methoxy group is a critical step in the synthesis of lacosamide. google.com Research has focused on developing methods for this transformation that are both high-yielding and avoid the use of toxic or expensive reagents.

Another important consideration in industrial synthesis is the purification of the final product. The physical properties of this compound and its derivatives, such as their solubility, can be exploited to simplify purification procedures. For example, crystallization can be used to isolate the desired product in high purity, reducing the need for more complex and costly purification techniques.

The ongoing research into the synthesis of lacosamide and other pharmaceuticals based on the this compound scaffold continues to drive the development of new and improved industrial processes. google.com These efforts are aimed at making these important drugs more accessible and affordable, while also minimizing their environmental impact.

Integration into Materials Science Research as a Building Block

This compound is not only a valuable building block in organic synthesis but also has emerging applications in materials science. ontosight.aicymitquimica.com Its ability to be incorporated into larger molecular structures makes it a useful component for the creation of new materials with tailored properties. ucsd.edu

One area of interest is the use of this compound derivatives in the synthesis of polymers. The amide and methoxy groups can be modified to introduce polymerizable functional groups, allowing for the incorporation of the this compound unit into polymer chains. This can be used to create polymers with specific properties, such as improved thermal stability, altered solubility, or enhanced mechanical strength.

Furthermore, the ability of this compound to form hydrogen bonds through its amide group can be exploited in the design of self-assembling materials. By carefully designing the structure of the molecule, it is possible to create materials that spontaneously organize into well-defined structures, such as films, fibers, or gels. These materials can have a variety of applications, including in drug delivery, tissue engineering, and electronics.

The use of nanoparticles as building blocks for advanced materials is a rapidly growing field. numberanalytics.com this compound and its derivatives could potentially be used to functionalize the surface of nanoparticles, modifying their properties and enabling their integration into composite materials. This could lead to the development of new materials with enhanced mechanical, thermal, or electrical properties.

Environmental Degradation Pathways and Chemical Fate

Hydrolytic Stability and Identification of Degradation Products

The fundamental mechanism of amide hydrolysis involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. This process is catalyzed by the presence of acid or base. For 3-Methoxypropanamide, this reaction would cleave the amide bond, leading to the formation of 3-methoxypropanoic acid and ammonia (B1221849). This is considered the principal hydrolytic degradation pathway. smolecule.com

The anticipated degradation products resulting from the hydrolysis of this compound are outlined in the table below.

Table 1: Potential Hydrolytic Degradation Products of this compound

| Degradation Product Name | Molecular Formula | Formation Pathway |

|---|---|---|

| 3-Methoxypropanoic Acid | C₄H₈O₃ | Acid or base-catalyzed hydrolysis of the amide bond. |

Photochemical Transformation Studies under Environmental Conditions

Photochemical transformation involves the degradation of a chemical initiated by the absorption of light. This can occur through direct photolysis, where the molecule itself absorbs solar radiation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH) or singlet oxygen.

Specific photochemical studies on this compound are not documented in available literature. However, forced degradation studies on the related compound Lacosamide (B1674222) have shown it to be largely stable under photolytic stress conditions. researchgate.netakjournals.comwisdomlib.org This suggests that the core this compound structure may not possess significant chromophores that absorb light in the environmentally relevant UV spectrum (λ > 290 nm), thus limiting its potential for direct photolysis.

Despite potential resistance to direct photolysis, indirect photochemical pathways could contribute to the transformation of this compound in sunlit surface waters or the atmosphere. Aliphatic amides can undergo photochemical reactions, often initiated by radical species. uva.nlbeilstein-journals.org The reaction with hydroxyl radicals, one of the most powerful oxidants in the environment, represents a probable abiotic degradation route.

Oxidative Degradation Mechanisms and Metabolite Characterization

Oxidative degradation is a critical pathway for the transformation of organic compounds in the environment, driven by reactive oxygen species. Forced degradation studies on Lacosamide have demonstrated its susceptibility to oxidative conditions, typically using hydrogen peroxide (H₂O₂), resulting in significant degradation. akjournals.comrjpbcs.com The identified degradation pathways for Lacosamide included the cleavage of both the amide and ether bonds. akjournals.com

For this compound, several oxidative mechanisms can be postulated:

Attack on the Amide Group: The oxidation of aliphatic amides can be initiated by the loss of an electron from the nitrogen atom, forming a radical cation that can undergo further reactions and cleavage. mdpi.com

O-Demethylation: The methoxy (B1213986) group is susceptible to oxidative cleavage, a common metabolic pathway observed for many xenobiotics. nih.govresearchgate.net This would result in the formation of 3-hydroxypropanamide (B15828) and formaldehyde.

Hydrogen Abstraction: Oxidation can proceed via the abstraction of a hydrogen atom from the carbon atoms alpha to the ether oxygen or the amide nitrogen, leading to the formation of hydroperoxides and subsequent cleavage products. acs.org Further oxidation of initial products could lead to the formation of organic acids. nih.gov

Table 2: Potential Oxidative Degradation Metabolites of this compound

| Metabolite Name | Molecular Formula | Formation Pathway |

|---|---|---|

| 3-Hydroxypropanamide | C₃H₇NO₂ | Oxidative O-demethylation. |

| Formaldehyde | CH₂O | Oxidative O-demethylation. |

| 3-Methoxypropanoic Acid | C₄H₈O₃ | Oxidation of the amide group. |

Biotransformation and Biodegradation Potential in Environmental Compartments

Biotransformation by microorganisms is a primary mechanism for the removal of organic chemicals from soil and water. While specific biodegradation studies on this compound are not publicly available, its potential biodegradability can be inferred from its structure and data on related compounds.

Metabolism studies of the structurally related compound N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) have identified O-demethylation as a key biotransformation step, followed by oxidation of the resulting alcohol to a carboxylic acid. nih.govresearchgate.net Enzymatic hydrolysis of the amide bond is another fundamental and widespread biotransformation reaction.

Therefore, the biodegradation of this compound in environmental compartments like soil, water, and sediment is likely to proceed via two main enzymatic pathways:

Amide Hydrolysis: Mediated by amidase enzymes, this would yield 3-methoxypropanoic acid and ammonia.

O-Demethylation: Catalyzed by monooxygenase enzymes, this would produce 3-hydroxypropanamide.

These initial degradation products are simple, small organic molecules that are expected to be readily utilized by microorganisms and further degraded, potentially leading to complete mineralization to carbon dioxide, water, and inorganic nitrogen.

Advanced Analytical Detection of Environmental Metabolites

The identification and quantification of this compound and its environmental metabolites would necessitate the use of advanced analytical techniques capable of detecting polar, low-concentration analytes in complex matrices like water or soil extracts.

The primary methods for such analysis are chromatography coupled with mass spectrometry. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be required to improve the volatility of polar metabolites like carboxylic acids or alcohols. GC-MS has been successfully used for the detection of metabolites of related methoxy-containing amine compounds in urine. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for polar, non-volatile, and thermally labile compounds. High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) provides efficient separation of the parent compound from its degradation products. jelsciences.comscirp.org Coupling with high-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) or Orbitrap, allows for the accurate mass determination of unknown metabolites, facilitating their structural elucidation. akjournals.comscirp.org Tandem mass spectrometry (MS/MS) provides fragmentation data that is crucial for confirming the identity of these transformation products. akjournals.com

Sample preparation for environmental analysis would typically involve solid-phase extraction (SPE) to concentrate the analytes from water samples or solvent extraction for soil and sediment, followed by cleanup steps to remove matrix interferences before instrumental analysis.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Stereoselective Synthetic Methodologies

The synthesis of functionalized propanamides, particularly chiral derivatives like the anticonvulsant drug Lacosamide (B1674222) ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), presents ongoing challenges in achieving high efficiency and stereoselectivity. researchgate.net Current industrial syntheses have been improved to reduce racemization and avoid costly reagents like silver oxide, yet the pursuit of more streamlined and robust methods continues. researchgate.net

Future research will likely concentrate on several key areas:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is paramount. While methods using chiral ligands like BINOL derivatives are known, there is a continuous search for catalysts that offer higher enantioselectivity, operate under milder conditions, and are more cost-effective. sigmaaldrich.com The use of phase-transfer catalysts has shown promise in reducing racemization during methylation steps, a critical transformation in the synthesis of many 3-methoxypropanamide derivatives. researchgate.netgoogle.com

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes could provide a direct and enantiopure route to key intermediates, bypassing multiple protection and deprotection steps.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability. Implementing flow processes for the synthesis of this compound and its derivatives could significantly enhance manufacturing efficiency.

Novel Coupling and Bond-Forming Reactions: Research into new coupling agents and C-C or C-N bond-forming strategies remains a vibrant field. pcbiochemres.com For instance, developing more efficient amidation procedures that avoid harsh reagents or byproducts is a key goal. archivepp.com Palladium-catalyzed methods have proven effective for related C-P bond formations and could be adapted for these systems. organic-chemistry.org

A comparison of synthetic strategies for related structures highlights the ongoing evolution from classical methods to modern catalytic approaches.

| Synthetic Method | Key Features | Potential Advantages | Challenges | Reference |

| Classical Synthesis (e.g., Perkin Reaction) | Uses basic reagents like acetic anhydride (B1165640) and sodium acetate. | Well-established and understood. | Often requires harsh conditions, long reaction times, and can produce side products. | pcbiochemres.com |

| Aziridine (B145994) Ring-Opening | Utilizes N-substituted aziridine carboxylate esters as key intermediates. | Versatile for introducing various 3-oxy substituents. | Can be tedious, require multiple steps, and sometimes leads to inseparable byproducts. | nih.gov |

| Phase-Transfer Catalysis | Employs catalysts like tetrabutylammonium (B224687) bromide for methylation. | Reduces racemization, avoids expensive reagents (e.g., Ag2O). | Optimization of catalyst and reaction conditions is crucial. | researchgate.netgoogle.com |

| Palladium-Catalyzed Cross-Coupling | Uses palladium catalysts for bond formation (e.g., C-C, C-N). | High efficiency, good functional group tolerance, and potential for stereoselectivity. | Catalyst cost, ligand sensitivity, and removal of metal residues. | pcbiochemres.commdpi.com |

| Copper-Catalyzed Coupling | Uses copper salts in ionic liquids for coupling vinyl bromides with thiols. | Mild, efficient, high stereoselectivity, and recyclable catalytic system. | Substrate scope may be limited. | organic-chemistry.org |

Exploration of Novel Reactivity and Catalytic Applications

Beyond its role as a synthetic target, the this compound scaffold and related N-methoxyamides possess unique reactivity that is ripe for exploration. Future work will likely focus on harnessing these properties for novel transformations and catalytic applications.

N-O Bond Activation: The N-methoxy group is a key functional handle. Research into the catalytic activation of the N-O bond could unlock new reaction pathways. For example, hypervalent iodine catalysts have been used for the oxidative coupling of N-methoxyamides to form aromatic hydrocarbons, demonstrating a novel C-C bond-forming strategy. thieme-connect.com

Ligand Development for Catalysis: The amide and methoxy (B1213986) functionalities can act as coordinating groups for metal centers. Derivatives of this compound could be designed as novel ligands for transition metal catalysis. The synthesis of chromium(III) complexes using N-methoxypropanamide derivatives as precursors for Cr2O3 thin films illustrates this potential. researchgate.net Future studies could explore the catalytic activity of such complexes in reactions like dehydrogenation or oxidation. researchgate.net

Directed C-H Activation: The functional groups within the this compound scaffold could serve as directing groups to enable regioselective C-H activation and functionalization at otherwise unreactive positions. This would provide a powerful tool for rapidly building molecular complexity.